molecular formula C37H62O2 B590046 [(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate CAS No. 158180-04-2

[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate

Cat. No.: B590046
CAS No.: 158180-04-2
M. Wt: 538.9 g/mol
InChI Key: YRTOSMCHMVJBNY-UEBBDDSESA-N
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Description

[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate is a complex organic compound characterized by its intricate stereochemistry and multiple chiral centers

Preparation Methods

The synthesis of [(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate involves several steps, each requiring precise reaction conditionsIndustrial production methods often utilize flow microreactor systems to enhance efficiency and sustainability .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions could produce alcohols .

Scientific Research Applications

[(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary in asymmetric synthesis. In biology, it serves as a ligand in receptor binding studies. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders .

Mechanism of Action

The mechanism of action of [(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Compared to other similar compounds, [(1S,3Z)-3-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate stands out due to its complex stereochemistry and multiple chiral centers. Similar compounds include other chiral cyclohexyl derivatives and decanoate esters, which may share some structural features but differ in their specific configurations and functional groups .

Properties

CAS No.

158180-04-2

Molecular Formula

C37H62O2

Molecular Weight

538.9 g/mol

IUPAC Name

[(1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] decanoate

InChI

InChI=1S/C37H62O2/c1-7-8-9-10-11-12-13-19-36(38)39-33-23-20-29(4)32(27-33)22-21-31-18-15-26-37(6)34(24-25-35(31)37)30(5)17-14-16-28(2)3/h21-22,28,30,33-35H,4,7-20,23-27H2,1-3,5-6H3/b31-21+,32-22-/t30-,33+,34-,35+,37-/m1/s1

InChI Key

YRTOSMCHMVJBNY-UEBBDDSESA-N

SMILES

CCCCCCCCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1

Isomeric SMILES

CCCCCCCCCC(=O)O[C@H]1CCC(=C)/C(=C\C=C\2/CCC[C@]3([C@H]2CC[C@@H]3[C@H](C)CCCC(C)C)C)/C1

Canonical SMILES

CCCCCCCCCC(=O)OC1CCC(=C)C(=CC=C2CCCC3(C2CCC3C(C)CCCC(C)C)C)C1

Synonyms

(3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-trien-3-ol Decanoate;  Decanoic Acid (1S,3Z)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(1R)-1,5-Dimethylhexyl]octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylenecyclohexyl Ester; 

Origin of Product

United States

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